molecular formula C13H15N5O2 B2414130 N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide CAS No. 1797293-04-9

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide

Cat. No.: B2414130
CAS No.: 1797293-04-9
M. Wt: 273.296
InChI Key: HAYMVIISCMTAMM-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide: is a synthetic organic compound that belongs to the class of nicotinamide derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of this compound features a nicotinamide moiety linked to a pyrimidine ring substituted with a dimethylamino group and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the nicotinamide moiety, potentially yielding reduced forms of the compound.

    Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of the pyrimidine or nicotinamide moieties.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

Biology and Medicine:

Industry:

    Pesticides: Due to its bioactivity, the compound can be explored as a potential pesticide or herbicide.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Comparison with Similar Compounds

    Nicotinamide: A simpler derivative that lacks the pyrimidine ring and specific substitutions.

    4-dimethylaminopyridine: A related compound with a pyridine ring instead of a pyrimidine ring.

Uniqueness:

    Enhanced Bioactivity: The presence of both the dimethylamino and methoxy groups in the pyrimidine ring enhances the compound’s bioactivity compared to simpler nicotinamide derivatives.

    Versatility: The compound’s unique structure allows it to participate in a wider range of chemical reactions and applications.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-18(2)11-10(8-15-13(17-11)20-3)16-12(19)9-5-4-6-14-7-9/h4-8H,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYMVIISCMTAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CN=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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